molecular formula C5H5FN2O B093304 4(3H)-Pyrimidinone, 6-fluoro-2-methyl-(8CI) CAS No. 18260-82-7

4(3H)-Pyrimidinone, 6-fluoro-2-methyl-(8CI)

Cat. No.: B093304
CAS No.: 18260-82-7
M. Wt: 128.1 g/mol
InChI Key: JVPCOZPIUCVMES-UHFFFAOYSA-N
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Description

4(3H)-Pyrimidinone, 6-fluoro-2-methyl-(8CI) is a heterocyclic compound that belongs to the pyrimidine family. Pyrimidines are aromatic heterocyclic organic compounds similar to pyridines and are known for their wide range of biological activities. The presence of a fluorine atom at the 6th position and a methyl group at the 2nd position in the pyrimidine ring makes this compound unique and potentially useful in various scientific applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4(3H)-Pyrimidinone, 6-fluoro-2-methyl-(8CI) can be achieved through several synthetic routes. One common method involves the cyclization of appropriate precursors under controlled conditions. For example, the reaction of 2-fluoro-4-methylpyrimidine with a suitable reagent can yield the desired compound. The reaction conditions typically involve the use of solvents like ethanol or dimethylformamide (DMF) and catalysts such as palladium on carbon (Pd/C) or sodium bicarbonate (NaHCO3) .

Industrial Production Methods

Industrial production of 4(3H)-Pyrimidinone, 6-fluoro-2-methyl-(8CI) may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include steps like purification through recrystallization or chromatography to obtain the compound in its pure form.

Chemical Reactions Analysis

Types of Reactions

4(3H)-Pyrimidinone, 6-fluoro-2-methyl-(8CI) can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents like hydrogen peroxide (H2O2) or potassium permanganate (KMnO4).

    Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4).

    Substitution: The fluorine atom in the compound can be substituted with other functional groups using nucleophilic substitution reactions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while substitution reactions can produce various substituted pyrimidine derivatives.

Scientific Research Applications

4(3H)-Pyrimidinone, 6-fluoro-2-methyl-(8CI) has several scientific research applications, including:

    Chemistry: The compound is used as a building block in the synthesis of more complex molecules, including pharmaceuticals and agrochemicals.

    Biology: It serves as a precursor in the synthesis of biologically active compounds, including antiviral and anticancer agents.

    Medicine: The compound is investigated for its potential therapeutic properties, including its role as an enzyme inhibitor or receptor modulator.

    Industry: It is used in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 4(3H)-Pyrimidinone, 6-fluoro-2-methyl-(8CI) involves its interaction with specific molecular targets and pathways. The compound may act as an inhibitor of certain enzymes or receptors, thereby modulating biological processes. For example, it may inhibit the activity of enzymes involved in DNA replication or repair, leading to its potential use as an anticancer agent .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

The presence of the fluorine atom at the 6th position in 4(3H)-Pyrimidinone, 6-fluoro-2-methyl-(8CI) imparts unique chemical and biological properties to the compound. This fluorine atom can enhance the compound’s stability, lipophilicity, and ability to interact with biological targets, making it a valuable compound for various applications.

Properties

CAS No.

18260-82-7

Molecular Formula

C5H5FN2O

Molecular Weight

128.1 g/mol

IUPAC Name

4-fluoro-2-methyl-1H-pyrimidin-6-one

InChI

InChI=1S/C5H5FN2O/c1-3-7-4(6)2-5(9)8-3/h2H,1H3,(H,7,8,9)

InChI Key

JVPCOZPIUCVMES-UHFFFAOYSA-N

Isomeric SMILES

CC1=NC(=O)C=C(N1)F

SMILES

CC1=NC(=CC(=O)N1)F

Canonical SMILES

CC1=NC(=O)C=C(N1)F

Synonyms

4(3H)-Pyrimidinone, 6-fluoro-2-methyl- (8CI)

Origin of Product

United States

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